molecular formula C22H22ClNO4 B5346925 3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one

3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one

Cat. No.: B5346925
M. Wt: 399.9 g/mol
InChI Key: DWAXRXHFYJTINV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 2,6-dimethylmorpholine, and 7-hydroxy-4H-chromen-4-one.

    Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

    Alkylation: The intermediate compound is then subjected to an alkylation reaction with 2,6-dimethylmorpholine in the presence of a suitable alkylating agent, such as methyl iodide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative, where the double bond in the chromen ring is reduced.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one: Lacks the morpholine moiety, which may affect its biological activity.

    8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one: Lacks the chlorophenyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4H-chromen-4-one is unique due to the presence of both the chlorophenyl and morpholine moieties, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-(2-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4/c1-13-9-24(10-14(2)28-13)11-17-20(25)8-7-16-21(26)18(12-27-22(16)17)15-5-3-4-6-19(15)23/h3-8,12-14,25H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAXRXHFYJTINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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